![molecular formula C12H9N3S B8090438 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8090438.png)
6-(Pyridin-4-yl)benzo[d]thiazol-2-amine
Overview
Description
6-(Pyridin-4-yl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : A study by Mariappan et al. (2016) demonstrated the synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, showcasing a metal-free approach with a broad scope of substrates and simple product purification. This method could be significant for producing biologically potent derivatives of 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Quantum Chemical Analysis : Bhatia, Malkhede, and Bharatam (2013) explored the dynamic tautomerism and divalent N(I) character in N‐(Pyridin‐2‐yl)thiazol‐2‐amine, revealing six competitive isomeric structures and insights into electron distribution and tautomeric preferences (Bhatia, Malkhede, & Bharatam, 2013).
Protonation and Hydrogen Bonding : Research by Böck et al. (2021) on the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine, provided insights into their molecular conformations and intermolecular hydrogen bonding patterns (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Cancer Research and Drug Development : Kumbhare et al. (2014) synthesized and evaluated isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine for their anti-cancer activity. These compounds showed potential as small-molecule activators of p53, indicating their significance in cancer research (Kumbhare, Dadmal, Devi, Kumar, Kosurkar, Chowdhury, Appalanaidu, Rao, Ramaiah, & Bhadra, 2014).
properties
IUPAC Name |
6-pyridin-4-yl-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-12-15-10-2-1-9(7-11(10)16-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPMTRLFCSHYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)benzo[d]thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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